2-Amino-2-methylbut-3-en-1-ol
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Overview
Description
2-Amino-2-methylbut-3-en-1-ol is an organic compound with the molecular formula C5H11NO. It is a versatile molecule that finds applications in various fields due to its unique structure, which includes both an amino group and a hydroxyl group attached to a butenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylbut-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of isobutene with formaldehyde, followed by amination. This process typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various amino derivatives.
Scientific Research Applications
2-Amino-2-methylbut-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the manufacture of specialty chemicals, polymers, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-2-methylbut-3-en-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in enzymatic reactions. These interactions can influence biological pathways and cellular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Isoprenol (3-Methylbut-3-en-1-ol): Similar in structure but lacks the amino group.
Prenol (3-Methylbut-2-en-1-ol): An isomer with a different position of the double bond.
2-Methyl-3-buten-2-ol: Another isomer with the hydroxyl group on a different carbon atom
Uniqueness
2-Amino-2-methylbut-3-en-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-amino-2-methylbut-3-en-1-ol |
InChI |
InChI=1S/C5H11NO/c1-3-5(2,6)4-7/h3,7H,1,4,6H2,2H3 |
InChI Key |
WXARLVIOYBONPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C=C)N |
Origin of Product |
United States |
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